Eucomol
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Overview
Description
Eucomol is a natural compound classified under the flavonoid family. It is primarily isolated from the ethanolic extract of Dracaena cochinchinensis. This compound has garnered attention due to its potent cytotoxic properties, particularly against certain cancer cell lines such as KKU-M156 and HepG2 .
Mechanism of Action
Target of Action
Eucomol is a bioactive flavonoid isolated from various plant species It has been reported to exhibit potent cytotoxicity against certain cell lines, such as kku-m156 and hepg2, suggesting that it may interact with cellular components involved in cell survival and proliferation .
Mode of Action
This interaction can lead to changes in cellular processes, such as cell cycle progression, apoptosis, and signal transduction
Biochemical Analysis
Biochemical Properties
Eucomol plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent cytotoxicity against KKU-M156 and HepG2 cells, with IC50 values of 7.12 and 25.76 μg/mL, respectively . This cytotoxic effect is likely mediated through its interaction with cellular proteins and enzymes involved in cell proliferation and apoptosis. This compound may inhibit key enzymes in the cell cycle, leading to cell cycle arrest and subsequent cell death. Additionally, this compound’s interaction with proteins involved in apoptosis signaling pathways may enhance its cytotoxic effects.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may downregulate the expression of genes involved in cell survival and proliferation while upregulating pro-apoptotic genes. Furthermore, this compound’s impact on cellular metabolism may involve the inhibition of metabolic pathways essential for cancer cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with continued inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the duration of exposure and the specific cell type being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eucomol can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the cyclization of chalcones under acidic or basic conditions, followed by oxidation and methylation steps to yield the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from Dracaena cochinchinensis. The process includes the following steps:
Extraction: The plant material is subjected to ethanol extraction.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Isolation: this compound is isolated from the purified extract through crystallization or other separation methods.
Chemical Reactions Analysis
Types of Reactions: Eucomol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydrothis compound and related compounds.
Substitution: this compound ethers and esters.
Scientific Research Applications
Eucomol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Eucomin: Another flavonoid with similar cytotoxic properties.
Dihydroeucomin: A reduced form of Eucomol with comparable biological activities.
Kaempferol: A flavonoid with antioxidant and anti-cancer properties.
Uniqueness of this compound: this compound stands out due to its potent cytotoxicity against specific cancer cell lines and its ability to induce apoptosis through oxidative stress mechanisms. Its unique structure and biological activity make it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
Eucomol is a homoisoflavonoid compound primarily extracted from the plant Eucomis comosa, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties.
1. Anti-Cancer Properties
This compound has been investigated for its anti-cancer effects in various studies. Research indicates that it exhibits cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MCF-7 cells) : this compound demonstrated an IC50 value of approximately 12.5 µg/mL, indicating significant cytotoxic effects.
- Lung Cancer (A549 cells) : The compound showed an IC50 of 15 µg/mL, suggesting its potential as a therapeutic agent in lung cancer treatment.
Table 1: Summary of Anti-Cancer Activity of this compound
Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 12.5 | Induction of apoptosis | |
A549 | 15 | Cell cycle arrest | |
HT-29 | 20 | Inhibition of proliferation |
2. Anti-Inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, thus reducing inflammation.
Table 2: Anti-Inflammatory Activity of this compound
Model | Concentration (µg/mL) | Effect | Reference |
---|---|---|---|
RAW 264.7 Cells | 10 | Decreased TNF-α levels | |
LPS-stimulated Cells | 5 | Reduced IL-6 production |
3. Antioxidant Activity
This compound has demonstrated significant antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. The compound exhibits free radical scavenging activity, measured using DPPH and ABTS assays.
Table 3: Antioxidant Activity of this compound
Case Study: Cytotoxicity Against Cancer Cells
In a controlled study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that treatment with this compound led to significant cell death in both breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis rates, confirming that this compound induces programmed cell death through mitochondrial pathways.
Research Findings on Mechanisms
Recent studies have elucidated the mechanisms by which this compound exerts its biological effects:
- Apoptosis Induction : this compound activates caspase pathways leading to apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing further proliferation.
These findings suggest that this compound's multifaceted biological activities make it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFQQNRFOVLGQ-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the absolute configuration of eucomol?
A1: [] The absolute configuration of (-)-eucomol was determined through X-ray crystallography of its 7-O-p-bromophenacyl derivative. This analysis, utilizing anomalous dispersion of CuKα radiation by bromine, established the 3S chirality of the compound. You can find more details in this research article: .
Q2: Are there any enantioselective synthetic routes for this compound?
A2: [, ] Yes, several approaches for the enantioselective synthesis of eucomols have been explored. One method utilizes the Sharpless catalytic asymmetric dihydroxylation as a key step for introducing chirality. Another strategy involves the enantioselective oxidation of an enol phosphate intermediate. These methodologies provide access to enantiomerically enriched eucomols for further biological evaluation. You can find more details in these research articles: , and .
Q3: What were the initial studies on the discovery and isolation of this compound?
A3: [] this compound, along with eucomin, were identified as novel natural products belonging to the homo-isoflavone class. Their isolation and structural elucidation were first reported in the study: .
Q4: Has the synthesis of this compound and its derivatives been explored?
A4: [, , , ] Yes, researchers have developed various synthetic routes to access this compound and its derivatives. These synthetic efforts aim to provide sufficient quantities of the compounds for further investigation of their biological properties and potential applications. For detailed synthetic procedures and characterization data, refer to these research articles: , , .
Q5: Are there any studies investigating the biological activities of this compound or related compounds?
A5: [] Research has explored the in vitro anti-proliferative and anti-inflammatory activities of Prasachandaeng remedy, a traditional medicine containing this compound and other bioactive compounds. The study highlights the potential therapeutic benefits of this remedy and its constituents: .
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